molecular formula C3H6N2O2S B1596539 Acetic acid,2-[(aminoiminomethyl)thio]- CAS No. 7404-50-4

Acetic acid,2-[(aminoiminomethyl)thio]-

Cat. No.: B1596539
CAS No.: 7404-50-4
M. Wt: 134.16 g/mol
InChI Key: BWUNQEXPLIAUOU-UHFFFAOYSA-N
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Description

Acetic acid,2-[(aminoiminomethyl)thio]- is a chemical compound with the molecular formula C₃H₆N₂O₂SThis compound is characterized by the presence of an acetic acid moiety linked to a thioamide group, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid,2-[(aminoiminomethyl)thio]- can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with chloroacetic acid. The reaction typically proceeds under mild conditions, with the thiourea acting as a nucleophile and attacking the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of acetic acid, [(aminoiminomethyl)thio]- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-[(aminoiminomethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid,2-[(aminoiminomethyl)thio]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid,2-[(aminoiminomethyl)thio]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-carbamimidoylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c4-3(5)8-1-2(6)7/h1H2,(H3,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUNQEXPLIAUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864054
Record name ((Aminoiminomethyl)thio)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7404-50-4
Record name 2-[(Aminoiminomethyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7404-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetic acid, 2-((aminoiminomethyl)thio)-
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Record name S-(Carboxymethyl)isothiourea
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Record name Acetic acid, 2-[(aminoiminomethyl)thio]-
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Record name ((Aminoiminomethyl)thio)acetic acid
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Record name [(aminoiminomethyl)thio]acetic acid
Source European Chemicals Agency (ECHA)
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Record name 2-(Carbamimidoylsulfanyl)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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